Cas no 65686-13-7 (2-(4-chlorophenoxy)ethyl(methyl)amine)

2-(4-chlorophenoxy)ethyl(methyl)amine structure
65686-13-7 structure
Product Name:2-(4-chlorophenoxy)ethyl(methyl)amine
Numero CAS:65686-13-7
MF:C9H12ClNO
MW:185.650681495667
CID:58372
PubChem ID:295966
Update Time:2025-05-19

2-(4-chlorophenoxy)ethyl(methyl)amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-Chlorophenoxy)-N-methylethanamine
    • N-[2-(4-Chlorophenoxy)ethyl]-N-methylamine
    • [2-(4-Chlorophenoxy)ethyl](methyl)amine
    • 2-(4-chlorophenoxy)ethylmethylamine
    • 2-(4-chlorophenoxy)-N-methylethylamine
    • AC1L6PBV
    • AC1Q41BE
    • CTK5C2996
    • NSC165637
    • SureCN2472084
    • 2-(4-chlorophenoxy)ethyl(methyl)amine
    • SCHEMBL2472084
    • DTXSID70304406
    • 2-(4-Chlorophenoxy)-N-methylethan-1-amine
    • EN300-07966
    • [2-(4-chlorophenoxy)ethyl]methylamine
    • 2-(4-CHLORO-PHENOXY)ETHYL METHYL AMINE
    • Z56963344
    • 65686-13-7
    • MFCD00018645
    • 2-(4-CHLORO-PHENOXY)ETHYLMETHYLAMINE
    • [2-(4-Chlorophenoxy)-ethyl]-methyl-amine
    • RGLUIFRWIKUDEI-UHFFFAOYSA-N
    • FT-0694402
    • NSC-165637
    • CS-0220950
    • AKOS000343450
    • G43006
    • DA-19231
    • Inchi: 1S/C9H12ClNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
    • Chiave InChI: RGLUIFRWIKUDEI-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)OCCNC

Proprietà calcolate

  • Massa esatta: 185.06086
  • Massa monoisotopica: 185.061
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 4
  • Complessità: 113
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2.1
  • Superficie polare topologica: 21.3Ų

Proprietà sperimentali

  • Densità: 1.11
  • Punto di ebollizione: 273.3°Cat760mmHg
  • Punto di infiammabilità: 119.1°C
  • PSA: 21.26

2-(4-chlorophenoxy)ethyl(methyl)amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019145388-1g
2-(4-Chlorophenoxy)-N-methylethanamine
65686-13-7 95%
1g
$400.00 2023-09-01
Enamine
EN300-07966-0.05g
[2-(4-chlorophenoxy)ethyl](methyl)amine
65686-13-7 95%
0.05g
$86.0 2023-10-28
Enamine
EN300-07966-0.1g
[2-(4-chlorophenoxy)ethyl](methyl)amine
65686-13-7 95%
0.1g
$129.0 2023-10-28
Enamine
EN300-07966-0.25g
[2-(4-chlorophenoxy)ethyl](methyl)amine
65686-13-7 95%
0.25g
$183.0 2023-10-28
Enamine
EN300-07966-0.5g
[2-(4-chlorophenoxy)ethyl](methyl)amine
65686-13-7 95%
0.5g
$342.0 2023-10-28
Enamine
EN300-07966-1.0g
[2-(4-chlorophenoxy)ethyl](methyl)amine
65686-13-7 95%
1g
$457.0 2023-06-22
Enamine
EN300-07966-2.5g
[2-(4-chlorophenoxy)ethyl](methyl)amine
65686-13-7 95%
2.5g
$894.0 2023-10-28
Enamine
EN300-07966-5.0g
[2-(4-chlorophenoxy)ethyl](methyl)amine
65686-13-7 95%
5g
$1322.0 2023-06-22
Enamine
EN300-07966-10.0g
[2-(4-chlorophenoxy)ethyl](methyl)amine
65686-13-7 95%
10g
$1962.0 2023-06-22
Enamine
EN300-07966-1g
[2-(4-chlorophenoxy)ethyl](methyl)amine
65686-13-7 95%
1g
$457.0 2023-10-28

2-(4-chlorophenoxy)ethyl(methyl)amine Letteratura correlata

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